molecular formula C13H13BO2S B3069660 4-(4-Methylthiophenyl)phenylboronic acid CAS No. 501944-48-5

4-(4-Methylthiophenyl)phenylboronic acid

Cat. No.: B3069660
CAS No.: 501944-48-5
M. Wt: 244.1 g/mol
InChI Key: XFMILVCZAHDOIM-UHFFFAOYSA-N
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Description

4-(4-Methylthiophenyl)phenylboronic acid, also known as 4-(Methylthio)phenylboronic acid, is a chemical compound with the molecular formula C7H9BO2S . It has a molecular weight of 168.02 g/mol . The compound is typically available in powder form .


Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group (B(OH)2) attached to a phenyl ring, which is further substituted with a methylthio group (CH3S) . The InChI string is InChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used as a reactant in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides. It also participates in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .


Physical and Chemical Properties Analysis

This compound is an off-white crystalline powder . It has a melting point of 210-214 °C . The compound is ≥95% pure, with less than 15% anhydride impurities .

Scientific Research Applications

1. Supramolecular Assemblies

4-Methylthiophenylphenylboronic acid and its derivatives are utilized in the design and synthesis of supramolecular assemblies. These assemblies are achieved through hydrogen bonds between hetero N-atoms and –B(OH)2, forming centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in certain crystal structures (Pedireddi & Seethalekshmi, 2004).

2. Polymeric Nanomaterials for Bio-Application

Phenylboronic acid-decorated polymeric nanomaterials, including those derived from 4-methylthiophenylphenylboronic acid, are extensively used for advanced bio-applications. These applications include drug delivery systems and biosensors, exploiting the unique chemistry of phenylboronic acid and its ability to form reversible complexes with polyols (Lan & Guo, 2019).

3. Enzyme-Free Glucose Sensing

A study demonstrated the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid, for enzyme-free glucose sensing at physiological conditions. This application highlights the potential of 4-methylthiophenylphenylboronic acid derivatives in medical diagnostics and monitoring (Bao et al., 2021).

4. Glucose and pH-Responsive Bio-Hydrogels

Novel intelligent cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels with glucose and pH-responsiveness have been developed. These hydrogels have potential applications in various fields, including in the medical field for insulin release regulation (Peng et al., 2018).

5. Suzuki–Miyaura Coupling Catalysis

Phenylboronic acid, including 4-methylthiophenylphenylboronic acid derivatives, is used in catalyzing Suzuki–Miyaura coupling reactions. These reactions are crucial in the synthesis of various organic compounds (Bourouina et al., 2020).

6. Aerobic Oxygenation Promotion

Phenylboronic acids can promote the aerobic oxygenation of phenylboronic acid to phenol under certain conditions. This process has implications for catalysis and the development of new reaction mechanisms (Kaewmati et al., 2012).

7. In Situ Two-Photon Imaging and Photodynamic Therapy

Derivatives of phenylboronic acid have been used in the development of nanorods for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. This application demonstrates the potential of these compounds in cancer diagnostics and treatment (Li & Liu, 2021).

8. Ionic Liquids in Catalysis

Phenylboronic acid, including its derivatives, is studied for its interaction with ionic liquids in the context of product yield and catalyst stability in Suzuki cross-coupling reactions (Wong et al., 2006).

9. Sugar-Sensitive Electrodes

4-Methylthiophenylphenylboronic acid and similar compounds have been used to modify the surfaces of electrodes to make them sensitive to sugars. This has applications in various fields, including medical diagnostics and food industry (Takahashi & Anzai, 2005).

Properties

IUPAC Name

[4-(4-methylsulfanylphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMILVCZAHDOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)SC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224238
Record name B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501944-48-5
Record name B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501944-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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